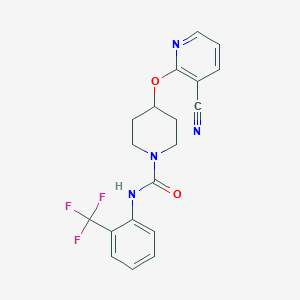
4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
BenchChem offers high-quality 4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Computational Studies
One study explores the synthesis and computational analysis of compounds structurally similar to the query compound, specifically focusing on their non-linear optical (NLO) properties and molecular docking analyses. These compounds were synthesized through a three-component reaction and characterized using techniques such as FT-IR, NMR, and X-ray diffraction. Computational chemistry methods supported these findings, with particular attention to their NLO properties and interactions with biological targets, hinting at potential anticancer activity (Jayarajan et al., 2019).
Neuroinflammation Imaging
Another significant application is in neuroinflammation imaging. A study details the development of a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound, through its interaction with CSF1R, facilitates noninvasive imaging of reactive microglia and their role in neuroinflammation, offering insights into the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).
Soluble Epoxide Hydrolase Inhibition
Research on soluble epoxide hydrolase (sEH) inhibitors has identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide compounds as potent inhibitors. These compounds, discovered through high-throughput screening and lead optimization, demonstrate significant effects on biomarkers associated with various diseases, indicating their utility in disease model studies (Thalji et al., 2013).
Antibacterial Applications
The synthesis of novel compounds with potential antibacterial properties also highlights the diverse applications of this chemical class. For instance, a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides synthesized through a reaction involving N-benzyl-2-cyanoacetamide demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).
Propiedades
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c20-19(21,22)15-5-1-2-6-16(15)25-18(27)26-10-7-14(8-11-26)28-17-13(12-23)4-3-9-24-17/h1-6,9,14H,7-8,10-11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVBLFSOIVCJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-8-cyclohexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566840.png)
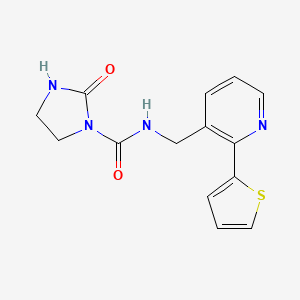
![(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2566842.png)

![N-(3-Methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2566847.png)
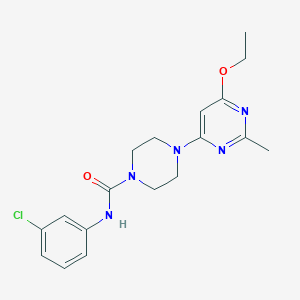
![1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2566849.png)

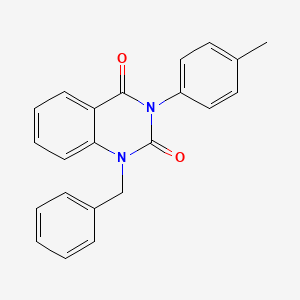
![Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2566854.png)
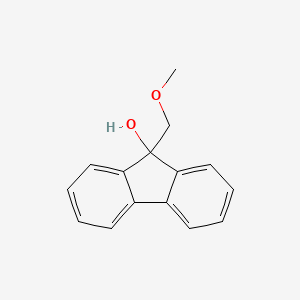
![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether](/img/structure/B2566860.png)
